molecular formula C21H29N3O B5619820 1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine

1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine

Cat. No. B5619820
M. Wt: 339.5 g/mol
InChI Key: XVNHCZWKLBFSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine, also known as EIPCP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPCP is a piperidine-based compound that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine is not yet fully understood. However, it has been proposed that 1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine exerts its effects by modulating the activity of various neurotransmitter systems, including the dopamine, serotonin, and glutamate systems. 1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine has also been shown to interact with the sigma-1 receptor, which is involved in various physiological processes, including pain perception, neuroprotection, and cell survival.
Biochemical and Physiological Effects:
1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of reactive oxygen species production, and the reduction of inflammation. 1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine has several advantages for lab experiments, including its high purity and stability, and its ability to cross the blood-brain barrier. However, 1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine also has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Another direction is to elucidate the exact mechanism of action of 1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine, which could lead to the development of more effective and targeted therapies. Additionally, further studies are needed to determine the long-term safety and efficacy of 1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine in humans.

Synthesis Methods

1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine can be synthesized using various methods, including the reaction of 1-ethyl-3-isopropyl-1H-pyrazol-5-amine with 3-methyl-3-phenylpiperidin-4-one in the presence of a suitable catalyst. Another method involves the reaction of 1-ethyl-3-isopropyl-1H-pyrazol-5-amine with 3-methyl-3-phenylpiperidine-2,6-dione in the presence of a reducing agent. These methods have been optimized to yield high purity 1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine.

Scientific Research Applications

1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It has been shown to exhibit neuroprotective, antidepressant, anxiolytic, and analgesic effects in various preclinical studies. 1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine has also been investigated for its potential use in the treatment of drug addiction.

properties

IUPAC Name

(2-ethyl-5-propan-2-ylpyrazol-3-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-5-24-19(14-18(22-24)16(2)3)20(25)23-13-9-12-21(4,15-23)17-10-7-6-8-11-17/h6-8,10-11,14,16H,5,9,12-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNHCZWKLBFSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(C)C)C(=O)N2CCCC(C2)(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.